molecular formula C16H24Cl2N8O B610717 4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride

4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride

Cat. No.: B610717
M. Wt: 415.3 g/mol
InChI Key: NRRCQHARLPNLHJ-UHFFFAOYSA-N
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Description

SB-747651A dihydrochloride is a potent MSK1 inhibitor;  also inhibiting other AGC group kinases.

Biological Activity

The compound 4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine; dihydrochloride , commonly referred to by its CAS number 607372-46-3 , has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C16_{16}H22_{22}N8_8O
  • Molecular Weight : 342.40 g/mol
  • CAS Number : 607372-46-3

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific phospholipases, which are critical in various cellular processes. For instance, it inhibits lysosomal phospholipase A2 (PLA2G15), which is implicated in drug-induced phospholipidosis—a condition characterized by excessive accumulation of phospholipids in lysosomes .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli.
  • Interaction with Receptors : The compound may interact with specific G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate cell proliferation and apoptosis .

Biological Activity Summary

The biological activity of this compound can be summarized as follows:

Activity TypeDescriptionReference
AntimicrobialExhibits activity against Staphylococcus aureus and E. coli.
Enzyme InhibitionInhibits PLA2G15 leading to potential therapeutic applications in toxicity.
Receptor ModulationMay modulate GPCR signaling pathways affecting cell survival and proliferation.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of 4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine; dihydrochloride:

  • Study on Antimicrobial Properties :
    • A study evaluated the antimicrobial efficacy of various derivatives against Staphylococcus aureus, demonstrating significant inhibitory concentrations (MIC values) ranging from 3.12 to 12.5 μg/mL compared to standard antibiotics like ciprofloxacin .
  • Pharmacological Target Identification :
    • Research highlighted the inhibition of PLA2G15 as a promising target for assessing drug-induced phospholipidosis risk during drug development, suggesting that the compound might serve as a lead for safer therapeutic agents .
  • Potential for Cancer Therapy :
    • Investigations into the compound's interaction with specific cancer cell lines revealed its potential for inducing apoptosis in malignant cells through modulation of intracellular signaling pathways associated with GPCRs .

Properties

IUPAC Name

4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N8O.2ClH/c1-2-24-14-10(8-20-11-3-5-18-6-4-11)7-19-9-12(14)21-16(24)13-15(17)23-25-22-13;;/h7,9,11,18,20H,2-6,8H2,1H3,(H2,17,23);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRCQHARLPNLHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=NC=C2CNC3CCNCC3)N=C1C4=NON=C4N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Cl2N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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